molecular formula C20H13BrO B14540702 Methanone, (3-bromophenyl)-9H-fluoren-2-yl- CAS No. 62093-54-3

Methanone, (3-bromophenyl)-9H-fluoren-2-yl-

Cat. No.: B14540702
CAS No.: 62093-54-3
M. Wt: 349.2 g/mol
InChI Key: LYRAKIPLNCXBTR-UHFFFAOYSA-N
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Description

Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, also known as 3-bromobenzophenone, is an organic compound with the molecular formula C13H9BrO. It is a white to light yellow crystalline solid that is primarily used in organic synthesis and various chemical reactions. This compound is notable for its bromine substitution on the phenyl ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, can be synthesized through several methods. One common approach involves the bromination of benzophenone. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds as follows:

    Bromination of Benzophenone: Benzophenone is treated with bromine in the presence of a catalyst to yield 3-bromobenzophenone. [ \text{C13H10O} + \text{Br2} \rightarrow \text{C13H9BrO} + \text{HBr} ]

Industrial Production Methods

In industrial settings, the production of methanone, (3-bromophenyl)-9H-fluoren-2-yl-, often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can produce alcohols or hydrocarbons.

Scientific Research Applications

Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various organic compounds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methanone, (3-bromophenyl)-9H-fluoren-2-yl-, depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be readily substituted by nucleophiles. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzophenone: Similar in structure but lacks the fluorenyl group.

    4-Bromobenzophenone: Bromine atom is positioned differently on the phenyl ring.

    (2-Amino-1,3-oxazol-5-yl)-(3-bromophenyl)methanone: Contains an oxazole ring, adding different chemical properties.

Biological Activity

Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, is a compound that has drawn attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a fluorenyl moiety substituted with a bromophenyl group, which is significant for its interaction with biological targets. The presence of the bromine atom may enhance the lipophilicity and biological activity of the compound.

Biological Activity Overview

Research indicates that derivatives of fluorenes, including Methanone, (3-bromophenyl)-9H-fluoren-2-yl-, exhibit a wide spectrum of biological activities:

  • Anticancer Activity :
    • Studies have shown that fluorenes can inhibit cell proliferation in various cancer cell lines, including human lung carcinoma (A-549) and breast carcinoma (MCF-7) cells. For instance, compounds similar to Methanone have demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) .
  • Antimicrobial Effects :
    • The compound has also been evaluated for its antibacterial and antifungal properties. The mechanism often involves inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis in both cancerous and bacterial cells .

Anticancer Studies

In vitro studies have reported the following findings regarding the cytotoxic effects of Methanone derivatives:

CompoundCell LineIC50 (µM)
MethanoneA-54922.60 ± 0.86
5-FUA-54943.90 ± 22.82
MethanoneMCF-738.96 ± 0.76

These results suggest that Methanone exhibits potent anticancer activity, particularly against lung and breast cancer cells .

Antimicrobial Studies

The antimicrobial efficacy has been assessed through various assays:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : The MIC values for Methanone derivatives ranged from 10 µg/mL to 50 µg/mL, indicating promising antibacterial activity .

The proposed mechanism of action for the anticancer activity includes:

  • Inhibition of DHFR : By mimicking the substrate of DHFR, Methanone disrupts nucleotide synthesis, leading to apoptosis in cancer cells .
  • Tubulin Interaction : Some studies suggest that fluorenes may destabilize microtubules by binding at the colchicine site, which is crucial during cell division .

Case Studies

Several case studies have highlighted the effectiveness of Methanone derivatives:

  • Study on Fluorene Derivatives :
    • A series of synthesized fluorenes showed significant anticancer activity with IC50 values in the low micromolar range against MCF-7 cells .
  • Molecular Docking Studies :
    • Docking simulations indicated favorable interactions between Methanone and DHFR, supporting its role as a potential inhibitor in drug design .

Properties

CAS No.

62093-54-3

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

(3-bromophenyl)-(9H-fluoren-2-yl)methanone

InChI

InChI=1S/C20H13BrO/c21-17-6-3-5-14(12-17)20(22)15-8-9-19-16(11-15)10-13-4-1-2-7-18(13)19/h1-9,11-12H,10H2

InChI Key

LYRAKIPLNCXBTR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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